molecular formula C11H18N2 B2759731 4-(2-Aminoethyl)-N,N-dimethylbenzylamine CAS No. 1202890-08-1; 669002-47-5

4-(2-Aminoethyl)-N,N-dimethylbenzylamine

Cat. No. B2759731
M. Wt: 178.279
InChI Key: SHWRIURLTSBILS-UHFFFAOYSA-N
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Patent
US07605176B2

Procedure details

3.60 g (20.7 mmol) of (4-dimethylaminomethylphenyl)acetonitrile (IX.1.a) is dissolved in 50 mL of methanolic ammonia and hydrogenated for 5 hours at 50° C. at a pressure of 3 bar with hydrogen and 0.45 g of Raney nickel as catalyst. Then the catalyst is filtered off and the solvent is eliminated. Yield: 3.60 g (98% of theory); Rf value: 0.20 (silica gel, methylene chloride/methanol=9:1); C11H18N2; EII mass spectrum: m/z=179 [M+H]+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.45 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1)[CH3:3]>N.[H][H].[Ni]>[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH2:13])=[CH:7][CH:6]=1)[CH3:3]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CN(C)CC1=CC=C(C=C1)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H]
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
CN(C)CC1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.